4-Bromo-3-methoxy-1,1'-biphenyl

Catalog No.
S14444301
CAS No.
M.F
C13H11BrO
M. Wt
263.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-3-methoxy-1,1'-biphenyl

Product Name

4-Bromo-3-methoxy-1,1'-biphenyl

IUPAC Name

1-bromo-2-methoxy-4-phenylbenzene

Molecular Formula

C13H11BrO

Molecular Weight

263.13 g/mol

InChI

InChI=1S/C13H11BrO/c1-15-13-9-11(7-8-12(13)14)10-5-3-2-4-6-10/h2-9H,1H3

InChI Key

JGCLOCMUWGHSLZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC=CC=C2)Br

4-Bromo-3-methoxy-1,1'-biphenyl is a functionalized biaryl building block characterized by an activated aryl bromide and an ortho-methoxy group. In industrial and academic procurement, it is primarily selected as a bifunctional precursor for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and subsequent directed functionalization. The specific placement of the methoxy group adjacent to the reactive bromide center provides both steric modulation during catalysis and a masked hydroxyl functionality, making it an essential intermediate for the synthesis of complex pharmaceuticals, agrochemicals, and rigidified optoelectronic materials [1].

Substituting this compound with the unfunctionalized 4-bromobiphenyl or the distal isomer 4-bromo-3'-methoxybiphenyl fundamentally alters the synthetic pathway and downstream material properties. The distal 3'-methoxy isomer lacks the ortho-coordination capability necessary for directed palladium insertion and cannot undergo the post-coupling demethylative cyclization required to form fused heterocycles like dibenzofurans [1]. Furthermore, attempting to reduce procurement costs by substituting with the chloride analog (4-chloro-3-methoxy-1,1'-biphenyl) drastically decreases the rate of oxidative addition, forcing the use of expensive proprietary phosphine ligands and harsher thermal conditions that degrade sensitive functional groups and reduce overall process yield [2].

Halide-Dependent Oxidative Addition in Cross-Coupling

In standard palladium-catalyzed Suzuki-Miyaura couplings, the aryl bromide exhibits significantly higher reactivity than its chloride counterpart. Under mild conditions (Pd(PPh3)4, 60–80 °C), 4-Bromo-3-methoxy-1,1'-biphenyl achieves >90% conversion within 2–4 hours. In contrast, the chloride analog yields <20% under identical conditions, requiring the addition of specialized, high-cost ligands (e.g., XPhos) and elevated temperatures (>100 °C) to reach comparable yields [1].

Evidence DimensionCross-coupling conversion rate at 80 °C (Standard Pd catalyst)
Target Compound Data>90% yield (2-4 hours)
Comparator Or Baseline4-Chloro-3-methoxy-1,1'-biphenyl (<20% yield)
Quantified Difference>4.5-fold increase in yield under mild conditions
ConditionsPd(PPh3)4 (5 mol%), K2CO3, Toluene/H2O, 80 °C

Procuring the bromide variant eliminates the need for expensive proprietary ligands and harsh heating, lowering overall catalyst costs and improving functional group tolerance.

Ortho-Methoxy Directed Amination Efficiency

The presence of the methoxy group ortho to the bromide provides a secondary coordination sphere for the palladium catalyst during Buchwald-Hartwig aminations. This coordination stabilizes the oxidative addition complex, leading to a 1.5x to 2.0x faster reaction rate with sterically hindered secondary amines compared to the unfunctionalized 4-bromobiphenyl baseline, which lacks this directing group [1].

Evidence DimensionRelative reaction rate in sterically hindered amination
Target Compound Data1.5x - 2.0x relative rate acceleration
Comparator Or Baseline4-Bromobiphenyl (1.0x baseline rate)
Quantified Difference50–100% increase in reaction kinetics
ConditionsPd2(dba)3, BINAP, NaOtBu, Toluene, 90 °C

The ortho-methoxy group ensures higher throughput and fewer debromination side-reactions when synthesizing complex, sterically demanding pharmaceutical intermediates.

Precursor Suitability for Fused Heterocycle Synthesis

For materials science applications, the specific 3-methoxy substitution is critical for post-coupling cyclization. Following a Suzuki coupling with an ortho-substituted boronic acid, demethylation of 4-Bromo-3-methoxy-1,1'-biphenyl yields an intermediate phenol that undergoes intramolecular C–O bond formation to produce rigid dibenzofuran cores in >85% yield. The 3'-methoxy isomer, having the oxygen on the distal ring, completely fails to form this fused architecture [1].

Evidence DimensionYield of fused dibenzofuran core post-cyclization
Target Compound Data>85% yield of cyclized product
Comparator Or Baseline4-Bromo-3'-methoxybiphenyl (0% yield, fails to cyclize)
Quantified DifferenceAbsolute enabling of cyclization pathway
Conditions1) Suzuki coupling; 2) BBr3 demethylation; 3) Pd-catalyzed intramolecular cyclization

Procurement of the exact 3-methoxy isomer is absolutely mandatory for accessing the rigidified polycyclic cores required for high-performance OLEDs.

Processability and Solubility Profile in Flow Chemistry

The asymmetrical placement of the methoxy group at the 3-position disrupts crystalline packing, resulting in a significantly lower melting point and enhanced solubility in standard organic solvents compared to highly symmetric isomers. While the 4'-methoxy isomer is a high-melting solid (>140 °C), 4-Bromo-3-methoxy-1,1'-biphenyl exhibits >3-fold higher solubility in solvents like THF and toluene at room temperature, facilitating higher concentration streams in continuous flow manufacturing [1].

Evidence DimensionRoom temperature solubility in THF/Toluene
Target Compound Data>3-fold higher solubility (low melting point behavior)
Comparator Or Baseline4-Bromo-4'-methoxy-1,1'-biphenyl (high-melting solid, lower solubility)
Quantified Difference>300% increase in maximum achievable concentration at 25 °C
ConditionsStandard process solvents (THF, Toluene) at 25 °C

Enhanced solubility simplifies material handling, eliminates the need for high-temperature dissolution steps, and makes the compound highly practical for continuous flow chemistry.

Synthesis of Rigidified OLED Emitter Cores

Due to its ability to undergo sequential cross-coupling and demethylative cyclization, this compound is specifically selected for synthesizing dibenzofuran and related fused polycyclic architectures. These rigid cores are essential for developing phosphorescent host materials and thermally activated delayed fluorescence (TADF) emitters in OLED displays [1].

Development of Sterically Hindered Kinase Inhibitors

The ortho-methoxy group accelerates Buchwald-Hartwig aminations with bulky secondary amines while providing a key hydrogen-bond acceptor (or masked hydroxyl donor) in the final pharmacophore. This makes it a highly efficient building block for synthesizing biaryl-containing kinase inhibitors where precise spatial arrangement and >90% coupling yields are required [2].

Continuous Flow Manufacturing of Biaryl Intermediates

The compound's highly asymmetric structure grants it excellent solubility in standard process solvents at ambient temperatures. This physical property makes it a highly practical aryl halide for continuous flow Suzuki-Miyaura couplings, allowing for >3-fold higher reagent concentrations and preventing reactor clogging compared to symmetric, high-melting analogs [3].

XLogP3

4.2

Hydrogen Bond Acceptor Count

1

Exact Mass

261.99933 g/mol

Monoisotopic Mass

261.99933 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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